molecular formula C17H25N5O7 B12405350 N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine

N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine

Cat. No.: B12405350
M. Wt: 411.4 g/mol
InChI Key: IZOOGJIUOCHAAY-RDMACPANSA-N
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Description

N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine is a modified nucleoside analog of guanosine. This compound features an isobutyl group at the N2 position and a 2-methoxyethyl group at the 2’-O position. These structural modifications enhance its stability and biological activity, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary reagents used in this synthesis are isobutyric anhydride and 2’-O-(2-methoxyethyl)guanosine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine analogs, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine stands out due to its dual modifications at the N2 and 2’-O positions, which enhance its stability, resistance to enzymatic degradation, and biological activity. These unique properties make it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C17H25N5O7

Molecular Weight

411.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11?,12+,16-/m1/s1

InChI Key

IZOOGJIUOCHAAY-RDMACPANSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OCCOC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC

Origin of Product

United States

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